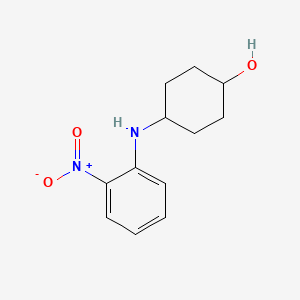

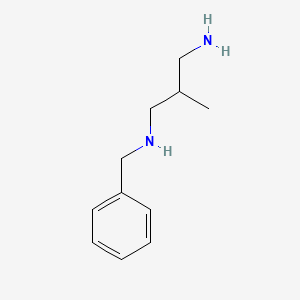

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, otherwise known as 2-nitro-1,4-cyclohexanediamine, is a compound that is used in a variety of scientific research applications. It is a heterocyclic amine that is synthesized using a simple two-step process involving the reaction of cyclohexanone with nitrobenzene. It has a variety of biochemical and physiological effects, including being a potent inhibitor of the enzyme 5-lipoxygenase. In

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

- (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol and its derivatives are utilized in various chemical syntheses. For instance, Roose, Anteunis, and Tavernier (2010) synthesized new compounds like (α-cyano-4-nitrostyrene-β-yl) phenyl sulfide and Z-2,4-bis(4-nitrophenyl)pentenedinitrile (BPD) by reacting α-cyano-4-nitrostyrene-β-yl acetate with different agents. BPD, a carbon acid, has been highlighted for its intense blue color when in anion form and its distinctive spectral properties (Roose, Anteunis, & Tavernier, 2010).

Material Science and Polymer Research

- The compound's derivatives have applications in material science, particularly in the synthesis of organosoluble polyimides with unique properties. Yang, Su, and Hsiao (2004) developed new aromatic diamines with cyclohexane cardo groups, which, when used with various aromatic dianhydrides, resulted in fluorinated polyimides. These polyimides exhibited excellent solubility, thermal stability, and favorable electrical properties, demonstrating the compound's potential in creating advanced materials (Yang, Su, & Hsiao, 2004).

Crystallography and Structural Chemistry

- Studies have also focused on the crystal structure of derivatives of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. For instance, Begum, Hema, Pandiarajan, Balasubramanian, and Anitha (2012) described the chair conformation of the cyclohexanone ring in their synthesized compound and detailed how the structure's stability is influenced by hydrogen bonds (Begum et al., 2012).

Catalysis and Organic Reactions

- Additionally, the compound and its derivatives have been used as catalysts or intermediates in various organic reactions. Asami, Miyairi, Sasahara, Ichikawa, Hosoda, and Ito (2015) utilized o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the compound's role in enhancing reaction specificity and efficiency (Asami et al., 2015).

Medicinal Chemistry and Drug Development

- The compound's derivatives also find applications in medicinal chemistry and drug development. Sayed, Hassanien, Farhan, Aly, Mahamoud, and Bakhite (2021) synthesized new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, with potential applications as anticancer and antioxidant agents, illustrating the compound's relevance in creating therapeutic agents (Sayed et al., 2021).

Propriétés

IUPAC Name |

4-(2-nitroanilino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGDKTBKAXHVCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655383 |

Source

|

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol | |

CAS RN |

1233954-85-2 |

Source

|

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)